Leptazoline B
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Overview
Description
Leptazoline B is a polar oxazoline compound derived from the cyanobacterium Leptolyngbya sp. This compound is part of a family of natural products that includes Leptazoline A, Leptazoline C, and Leptazoline D . This compound has garnered interest due to its unique chemical structure and potential biological activities.
Preparation Methods
The synthesis of Leptazoline B involves several steps, starting from the extraction of the cyanobacterium Leptolyngbya sp. The synthetic route typically includes the formation of the oxazoline ring and the incorporation of the chlorine atom on the aromatic ring. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product .
Industrial production methods for this compound are still under development, as the compound is primarily of interest in experimental and research settings. The extraction from natural sources remains the primary method of obtaining this compound.
Chemical Reactions Analysis
Leptazoline B undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of this compound.
Reduction: Reduction reactions can modify the oxazoline ring or the aromatic chlorine atom.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace the chlorine atom on the aromatic ring.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce a variety of substituted aromatic compounds .
Scientific Research Applications
Leptazoline B has several scientific research applications:
Chemistry: It serves as a model compound for studying the reactivity of oxazolines and their derivatives.
Medicine: The potential therapeutic applications of this compound are being explored, particularly in the context of its anticancer properties.
Mechanism of Action
The exact mechanism of action of Leptazoline B is not fully understood. it is believed to interact with specific molecular targets within cells, leading to the inhibition of cell growth. The pathways involved may include the modulation of signaling pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
Leptazoline B is part of a family of compounds that includes Leptazoline A, Leptazoline C, and Leptazoline D. These compounds share a similar oxazoline core structure but differ in their substituents and biological activities. For example, Leptazoline A, which contains an aromatic chlorine atom, does not exhibit significant activity against PANC-1 cells, unlike this compound . This highlights the unique properties of this compound within its family of compounds.
Similar Compounds
- Leptazoline A
- Leptazoline C
- Leptazoline D
This compound stands out due to its specific chemical structure and biological activity, making it a compound of significant interest in scientific research.
Properties
Molecular Formula |
C16H21ClN2O7 |
---|---|
Molecular Weight |
388.8 g/mol |
IUPAC Name |
(2R,3R)-3-[(4R,5R)-2-(5-chloro-2-hydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazol-4-yl]-N-(1,3-dihydroxypropan-2-yl)-2,3-dihydroxypropanamide |
InChI |
InChI=1S/C16H21ClN2O7/c1-7-12(13(23)14(24)15(25)18-9(5-20)6-21)19-16(26-7)10-4-8(17)2-3-11(10)22/h2-4,7,9,12-14,20-24H,5-6H2,1H3,(H,18,25)/t7-,12+,13-,14-/m1/s1 |
InChI Key |
DQWZJXAZNNVHLN-DUDQEUOJSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](N=C(O1)C2=C(C=CC(=C2)Cl)O)[C@H]([C@H](C(=O)NC(CO)CO)O)O |
Canonical SMILES |
CC1C(N=C(O1)C2=C(C=CC(=C2)Cl)O)C(C(C(=O)NC(CO)CO)O)O |
Origin of Product |
United States |
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